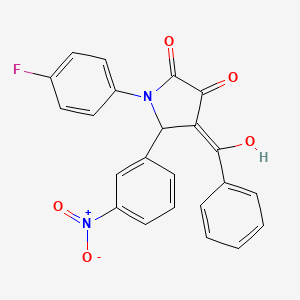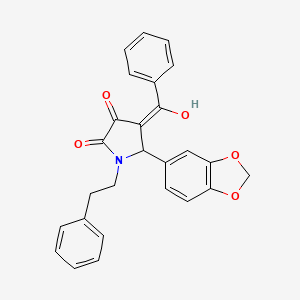
1-(4-fluorophenyl)-3-hydroxy-5-(3-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZOYL-1-(4-FLUOROPHENYL)-3-HYDROXY-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-1-(4-FLUOROPHENYL)-3-HYDROXY-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, 4-fluoroaniline, and 3-nitrobenzaldehyde. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-1-(4-FLUOROPHENYL)-3-HYDROXY-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzoyl and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BENZOYL-1-(4-FLUOROPHENYL)-3-HYDROXY-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZOYL-1-(4-CHLOROPHENYL)-3-HYDROXY-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-BENZOYL-1-(4-METHOXYPHENYL)-3-HYDROXY-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The uniqueness of 4-BENZOYL-1-(4-FLUOROPHENYL)-3-HYDROXY-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom, for example, can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C23H15FN2O5 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(4Z)-1-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H15FN2O5/c24-16-9-11-17(12-10-16)25-20(15-7-4-8-18(13-15)26(30)31)19(22(28)23(25)29)21(27)14-5-2-1-3-6-14/h1-13,20,27H/b21-19- |
InChI Key |
SJHZGIUEGFKNET-VZCXRCSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-])/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11095666.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazole-2(5H)-thione](/img/structure/B11095675.png)

![2-Propenoic acid, 3-[(cyanomethyl)thio]-2-[(diethoxyphosphinothioyl)oxy]-, ethyl ester](/img/structure/B11095686.png)
![3,4,5-trihydroxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11095691.png)

![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-methoxybenzoate](/img/structure/B11095701.png)
![2-[2,4-Dichloro(phenylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B11095710.png)
![4-(decyloxy)-N'-[(E)-(3-iodophenyl)methylidene]benzohydrazide](/img/structure/B11095712.png)
![4-bromo-2-[(Z)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11095713.png)
![Ethyl 1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B11095721.png)
![N-{3-Benzyl-5-[(2,4-dimethyl-phenylcarbamoyl)-methyl]-4-oxo-2-thioxo-imidazolidin-1-yl}-3-fluoro-benzamide](/img/structure/B11095722.png)
![Ethyl N-[10-(3-morpholinopropyl)-10H-phenothiazin-3-YL]carbamate](/img/structure/B11095736.png)
![N-(3-benzyl-5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide](/img/structure/B11095738.png)
